![molecular formula C17H16N2O4S B2975636 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034262-96-7](/img/structure/B2975636.png)
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound contains furan and thiophene rings, which are five-membered aromatic rings with heteroatoms (oxygen in furan and sulfur in thiophene). It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The presence of aromatic rings (furan, thiophene, and pyridine) in the compound suggests that it might have planar sections, contributing to potential π-π stacking interactions. The oxygen and sulfur atoms in the furan and thiophene rings, respectively, might also participate in hydrogen bonding .Chemical Reactions Analysis
Furan and thiophene rings can undergo electrophilic aromatic substitution reactions similar to benzene. The pyridine ring can act as a base, with the nitrogen atom being able to donate a pair of electrons .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel pyridine and naphthyridine derivatives, including compounds with furan and thiophene moieties, has been explored for their potential in forming heterocyclic compounds with significant chemical and biological properties. These syntheses often involve catalyzed dimerization reactions, coupling with diazonium salts, and reactions with hydrazines or urea derivatives to afford various heterocyclic derivatives (Abdelrazek et al., 2010). Similar approaches have been applied to furan-carboxamide compounds, treating them with P2S5 in anhydrous toluene to achieve corresponding thioamide, followed by oxidation to synthesize benzo[e][1,3]benzothiazole derivatives (Aleksandrov et al., 2017).
Biological Activity and Applications
Compounds with furan and thiophene scaffolds have been investigated for their potential biological activities. For instance, novel dicationic imidazo[1,2-a]pyridines, including derivatives of furan, have shown significant antiprotozoal activities. These compounds exhibited strong DNA affinities and promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as therapeutic agents (Ismail et al., 2004).
Material Science and Electrochemical Applications
Research into electrochromic conducting polymers has utilized derivatives of thiophene and furan for the synthesis of monomers leading to polymers with low redox switching potentials and stability in the conducting state. These findings could have implications for the development of novel materials with applications in electronics and energy storage (Sotzing et al., 1996).
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-19-8-2-5-12(16(19)21)15(20)18-11-17(22,13-6-3-9-23-13)14-7-4-10-24-14/h2-10,22H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATZRJPROZWLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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